2-(2-Aminoethyl)-6-methoxyphenol
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-8-4-2-3-7(5-6-10)9(8)11/h2-4,11H,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCSVOQSBJXICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2074-95-5 | |
| Record name | 2-(2-aminoethyl)-6-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Michael Addition of Acrylonitrile to 6-Methoxyphenol
The Michael addition of acrylonitrile to 6-methoxyphenol under basic conditions forms 2-(2-cyanoethyl)-6-methoxyphenol. This reaction exploits the nucleophilic character of the phenoxide ion, generated in situ using potassium carbonate or sodium hydroxide, to attack the β-carbon of acrylonitrile. For instance, a protocol adapted from Liu et al. (2010) involves refluxing 6-methoxyphenol with acrylonitrile (1:1.2 molar ratio) in anhydrous acetone with potassium carbonate (1.2 equiv) for 6–8 hours. The reaction achieves approximately 65–70% yield, with recrystallization from ethanol yielding pure cyanoethyl intermediate.
Catalytic Hydrogenation of the Nitrile Group
The nitrile moiety in 2-(2-cyanoethyl)-6-methoxyphenol is reduced to a primary amine via catalytic hydrogenation. Patent US4122287A demonstrates the efficacy of palladium-on-carbon (5 wt%) or Raney nickel under hydrogen pressure (3–5 atm) at 80–100°C. Complete conversion to 2-(2-aminoethyl)-6-methoxyphenol is achieved within 4–6 hours, with yields exceeding 85% after purification by vacuum distillation. This method’s scalability is enhanced by the inert gas purging techniques described in CN105503626A to prevent oxidative degradation.
Mannich Reaction–Hydrogenation Cascade
Mannich Base Formation
The Mannich reaction enables the introduction of aminomethyl groups to phenolic substrates. While traditionally used for methylene-linked amines, modifications using ethylene diamine or β-amino alcohols allow ethylenediamine derivatives. For example, 6-methoxyphenol reacts with formaldehyde (1.1 equiv) and 2-aminoethanol (1.0 equiv) in methanol at 80–90°C to form a Mannich base. The reaction requires careful pH control (8.5–9.0) using sodium acetate, yielding 60–70% of the intermediate after 5 hours.
Hydrogenolytic Cleavage of the Mannich Base
Hydrogenation of the Mannich base over platinum oxide (PtO₂) at 120–140°C liberates the aminoethyl group. As detailed in US4122287A, a molar ratio of 1:6 (Mannich base:H₂) ensures complete reduction within 3 hours, producing 2-(2-aminoethyl)-6-methoxyphenol with 78% isolated yield. Impurities such as quinones, common in analogous syntheses, are minimized by inert gas purging during volatile byproduct removal.
Reductive Amination of 2-(2-Oxoethyl)-6-Methoxyphenol
Synthesis of the Keto Intermediate
2-(2-Oxoethyl)-6-methoxyphenol is prepared via Friedel-Crafts acylation of 6-methoxyphenol with acetyl chloride in the presence of aluminum trichloride. The reaction proceeds in dichloromethane at 0–5°C for 2 hours, yielding 55–60% of the keto derivative after aqueous workup.
Ammonia Reduction and Workup
Reductive amination employs ammonium acetate and sodium cyanoborohydride in methanol at pH 6.5–7.0. Stirring at room temperature for 12 hours affords 2-(2-aminoethyl)-6-methoxyphenol with 70–75% yield. This method avoids high-pressure hydrogenation but requires stringent pH control to prevent imine hydrolysis.
Nitro Group Reduction Pathway
Nitration and Alkylation Sequence
Nitration of 6-methoxyphenol with fuming nitric acid in sulfuric acid introduces a nitro group at the ortho position, yielding 2-nitro-6-methoxyphenol (45–50% yield). Subsequent alkylation with 2-bromoethyl acetate under phase-transfer conditions (tetrabutylammonium bromide, NaOH) installs the ethyl acetate moiety, which is hydrolyzed to 2-(2-hydroxyethyl)-6-methoxy-4-nitrophenol.
Catalytic Hydrogenation of Nitro and Hydroxyl Groups
Simultaneous reduction of the nitro and hydroxyl groups is achieved using hydrogen (5 atm) over palladium-on-carbon in ethanol at 50°C. The reaction produces 2-(2-aminoethyl)-6-methoxyphenol in 80% yield after recrystallization from ethanol–water mixtures.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Michael Addition–Reduction | Acrylonitrile addition, H₂ reduction | 85 | High scalability, mild conditions | Requires nitrile handling |
| Mannich–Hydrogenation | Mannich base formation, H₂ cleavage | 78 | Regioselective, minimal byproducts | Multi-step, high-pressure equipment |
| Reductive Amination | Keto intermediate, NH₃ reduction | 75 | No specialized catalysts | pH sensitivity, moderate yields |
| Nitro Reduction | Nitration, alkylation, H₂ reduction | 80 | Simultaneous functionalization | Hazardous nitration step |
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenolic compounds .
Scientific Research Applications
Biological Activities
Research has demonstrated several biological activities associated with 2-(2-Aminoethyl)-6-methoxyphenol:
- Antibacterial Activity : Studies indicate that derivatives of this compound exhibit potent antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. For instance, some analogs demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 μM against MRSA .
- Antioxidant Properties : The compound has been investigated for its antioxidant capabilities, which are essential in combating oxidative stress-related diseases such as cancer and cardiovascular disorders. Research has shown that phenolic compounds can effectively scavenge free radicals, offering protective effects against cellular damage .
- Potential Neuroprotective Effects : Given its structural similarity to dopamine, there is ongoing research into its role as a potential neuroprotective agent. Its interaction with neurotransmitter systems may provide insights into treating neurodegenerative diseases.
Applications in Pharmaceuticals
The pharmaceutical applications of 2-(2-Aminoethyl)-6-methoxyphenol are extensive:
- Drug Development : Its derivatives are being explored as candidates for new antibiotics due to their efficacy against resistant bacterial strains. The ability to inhibit biofilm formation further enhances their therapeutic potential .
- Anticancer Research : Preliminary studies suggest that this compound may possess anticancer properties, warranting further investigation into its mechanisms of action against various cancer cell lines .
Table 2: Synthesis Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Conventional Synthesis | Direct synthesis from phenolic precursors | Variable |
| Derivatization | Modification of existing compounds | High |
Case Studies
-
Antibacterial Efficacy Against MRSA :
A study evaluated the antibacterial properties of several derivatives of 2-(2-Aminoethyl)-6-methoxyphenol against MRSA. Out of 22 compounds tested, 14 inhibited biofilm formation by over 50% at a concentration of 100 μM, demonstrating significant potential for therapeutic application in treating resistant infections . -
Antioxidant Activity Assessment :
In a study assessing the antioxidant properties of phenolic compounds, derivatives of 2-(2-Aminoethyl)-6-methoxyphenol were shown to exhibit strong radical scavenging activity in various assays (DPPH, ABTS), suggesting their utility in developing antioxidant therapies for oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Positional Isomerism: 2- vs. 4-Substituted Derivatives
- 4-(2-Aminoethyl)-2-methoxyphenol hydrochloride (CAS 554-52-9): This positional isomer features the aminoethyl group at the 4-position instead of the 2-position. It is classified as a skin and eye irritant (GHS Category 2/2A) and is used in laboratory settings . The altered substituent position likely affects its electronic properties and biological interactions compared to the 2-substituted analog.
Schiff Base Derivatives
- (E)-2-(((2-Hydroxyphenyl)imino)methyl)-6-methoxyphenol: Synthesized via condensation of o-vanillin with 2-aminophenol, this Schiff base exhibits superior antioxidant activity (IC50 < BHT) due to the electron-donating imine and hydroxyl groups .
- 2-((E)-(2-(Diethylamino)ethylimino)methyl)-6-methoxyphenol: This ligand forms dinuclear cadmium(II) complexes with strong fluorescence, highlighting its utility in materials science .
Aminomethyl and Halogenated Derivatives
- 2-(Aminomethyl)-6-methoxyphenol hydrochloride (CAS 141803-91-0): An aminomethyl analog used as a biochemical reagent. Its reduced alkyl chain length compared to aminoethyl derivatives may lower lipophilicity .
- 2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol: Incorporates a chloro-benzyl group, enhancing its role as a pharmaceutical intermediate. Halogenation often improves metabolic stability and target binding .
Key Observations :
- Schiff Bases demonstrate strong antioxidant and metal-chelating properties due to their conjugated imine bonds .
- Aminoethyl/Aminomethyl Derivatives show variable solubility and irritation profiles, influenced by substituent length and charge .
Physicochemical Properties
- Thermal Stability: Schiff bases like (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol remain stable up to 210°C, making them suitable for high-temperature applications .
- Solubility: Hydrophilic Schiff bases (e.g., poly-hydroxy derivatives) interact with insulin, while hydrophobic analogs (e.g., tert-butylimino derivatives) alter protein conformation in non-polar environments .
Biological Activity
2-(2-Aminoethyl)-6-methoxyphenol, a compound with notable biological activities, has garnered attention in various fields, including medicinal chemistry and microbiology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a phenolic ring substituted with a methoxy group and an aminoethyl side chain. Its molecular formula is C10H15NO2, which contributes to its diverse biological interactions.
1. Antioxidant Properties
Research indicates that 2-(2-Aminoethyl)-6-methoxyphenol exhibits significant antioxidant activity . It scavenges free radicals, which can mitigate oxidative stress in biological systems. This property is crucial for potential therapeutic applications, particularly in conditions associated with oxidative damage.
2. Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties . In studies involving methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, it exhibited low minimum inhibitory concentrations (MICs), indicating strong antibacterial effects. For instance, it showed MIC values around 0.5 μM against MRSA and effective biofilm inhibition at concentrations near its MIC .
Table 1: Antimicrobial Activity of 2-(2-Aminoethyl)-6-methoxyphenol
| Bacterial Strain | MIC (μM) | Biofilm Inhibition (%) |
|---|---|---|
| Methicillin-resistant S. aureus (MRSA) | 0.5 | >50 |
| Acinetobacter baumannii | 100 | <25 |
3. Cytotoxicity Studies
Cytotoxicity assessments reveal that while some analogues of the compound exhibit low toxicity in human cells, further optimization is needed to enhance its therapeutic potential without compromising safety. Compounds related to 2-(2-Aminoethyl)-6-methoxyphenol have been identified as leads for further drug development due to their favorable toxicity profiles .
The mechanism by which 2-(2-Aminoethyl)-6-methoxyphenol exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant effects.
- Receptor Binding : Its structural similarity to neurotransmitters like dopamine suggests potential interactions with various receptors, influencing neurotransmission and other physiological processes.
1. Medicinal Chemistry
Due to its biological properties, 2-(2-Aminoethyl)-6-methoxyphenol is being investigated as a precursor for drug development. Its ability to modulate biological pathways makes it a candidate for treating oxidative stress-related diseases and infections caused by resistant bacteria.
2. Industrial Applications
In addition to its medicinal applications, the compound is utilized in the synthesis of various industrial chemicals and materials due to its reactive functional groups.
Case Studies
Several studies have highlighted the potential of 2-(2-Aminoethyl)-6-methoxyphenol in clinical settings:
- A study demonstrated that derivatives of the compound could effectively inhibit biofilm formation in MRSA at concentrations that are not cytotoxic to human cells, paving the way for new antimicrobial treatments .
- Another investigation focused on the antioxidant properties of the compound, showcasing its ability to protect cells from oxidative damage in vitro.
Q & A
Basic Research Questions
Q. How is 2-(2-Aminoethyl)-6-methoxyphenol synthesized and characterized in academic research?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, Schiff base derivatives can be prepared by refluxing 2-hydroxy-3-methoxybenzaldehyde with amino-containing precursors (e.g., ortho/meta/para-aminophenol) in methanol . Characterization involves UV-Vis spectroscopy (to confirm π→π* and n→π* transitions), FTIR (to identify imine bonds -C=N- at ~1600–1650 cm⁻¹), and NMR (¹H/¹³C signals for methoxy, phenolic -OH, and amine groups) . Thermal stability is assessed via thermogravimetric analysis (TGA), with derivatives stable up to ~210°C .
Q. What spectroscopic techniques confirm the structural integrity of 2-(2-Aminoethyl)-6-methoxyphenol in solution?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., -NH₂ at ~3300–3500 cm⁻¹, aromatic C-O-C for methoxy at ~1250 cm⁻¹) .
- NMR : ¹H NMR detects methoxy protons as singlets (~δ 3.8–3.9 ppm), aromatic protons in the range δ 6.5–7.5 ppm, and amine protons as broad signals (~δ 2.5–3.5 ppm) .
- UV-Vis : Monitors electronic transitions; methoxy and amino groups shift absorption maxima due to conjugation effects .
Q. What are the thermal stability profiles of 2-(2-Aminoethyl)-6-methoxyphenol derivatives?
- Methodological Answer : Derivatives exhibit thermal stability up to ~210°C under inert atmospheres, as shown by TGA. Decomposition patterns correlate with functional groups—e.g., methoxy and phenolic moieties degrade at higher temperatures than aliphatic amines .
Advanced Research Questions
Q. How does the compound's structure influence its coordination behavior with transition metals?
- Methodological Answer : The phenolic -OH and amine groups act as chelating sites. For example, Schiff base derivatives form complexes with Mn(III), Co(II), or Cu(II) via O,N,O-donor systems. X-ray crystallography reveals distorted octahedral geometries, with bond lengths and angles influenced by substituent electronic effects (e.g., electron-donating methoxy groups stabilize metal-ligand bonds) . Stability constants (log K) are determined potentiometrically, showing higher affinity for Mn³⁺ over Fe³⁺ due to ligand field effects .
Q. What computational methods are used to study the electronic structure of 2-(2-Aminoethyl)-6-methoxyphenol derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) optimizes molecular geometry, calculates HOMO-LUMO gaps (e.g., ~4.2 eV for Schiff base derivatives), and predicts vibrational frequencies .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H···N and N–H···O hydrogen bonds contribute ~58.4 and 38.0 kJ/mol, respectively) using CrystalExplorer software .
- Molecular Electrostatic Potential (MEP) : Maps charge distribution to predict reactive sites for electrophilic/nucleophilic attacks .
Q. How to resolve contradictions in antioxidant activity data across studies using this compound?
- Methodological Answer : Discrepancies in DPPH radical scavenging IC₅₀ values (e.g., 12–25 μM) arise from substituent effects and experimental variables:
- Substituent Position : Ortho-substituted derivatives show higher activity due to steric and electronic modulation of phenolic -OH .
- Assay Conditions : Standardize solvent (e.g., methanol vs. ethanol), pH, and incubation time to minimize variability.
- Control Comparisons : Use reference antioxidants (e.g., BHT, ascorbic acid) under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
